

The Cellular Choreography of VPS35: A Technical Guide to its Subcellular Localization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *vps35 protein*

Cat. No.: *B1177675*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolar protein sorting 35 (VPS35) is a pivotal component of the retromer complex, a cellular machinery essential for the sorting and trafficking of transmembrane proteins. Its proper localization is critical for maintaining cellular homeostasis, and its mislocalization is implicated in a range of neurodegenerative diseases and cancers.^{[1][2]} This technical guide provides an in-depth overview of the cellular localization of VPS35 in various cell types, presents detailed experimental protocols for its study, and visualizes key pathways and workflows. A comprehensive understanding of VPS35's subcellular distribution is paramount for elucidating its function in health and disease and for the development of targeted therapeutics.

Introduction to VPS35 and the Retromer Complex

VPS35 is the core scaffold protein of the retromer complex, a highly conserved protein assembly that orchestrates the retrograde transport of cargo proteins from endosomes to the trans-Golgi network (TGN).^{[1][2][3]} The retromer complex is composed of two main subcomplexes: the cargo-selective complex (CSC), a trimer of VPS35, VPS26, and VPS29, and the membrane-deforming sorting nexin (SNX) dimer.^{[4][5][6]} Within the CSC, VPS35 plays the central role of recognizing and binding to specific cargo proteins, ensuring their proper recycling and preventing their degradation in lysosomes.^{[1][4]} This trafficking role is fundamental to a multitude of cellular processes, including receptor signaling, autophagy, and mitochondrial homeostasis.^{[1][4]}

Cellular Localization of VPS35

VPS35 exhibits a widespread expression across various human tissues, underscoring its fundamental role in cellular function.[\[1\]](#) Its subcellular localization is predominantly associated with the endo-lysosomal system and the TGN, consistent with its function in protein trafficking.

General Subcellular Distribution

Immunofluorescence and subcellular fractionation studies have consistently demonstrated that VPS35 is primarily localized to:

- Endosomes: As a key component of the retromer, VPS35 is enriched in early endosomes, where it participates in the sorting of internalized cargo.[\[7\]](#)
- Trans-Golgi Network (TGN): VPS35 facilitates the retrograde transport of proteins from endosomes back to the TGN for reuse.[\[1\]](#)[\[7\]](#)
- Lysosomes: The Human Protein Atlas reports localization of VPS35 to lysosomes.[\[8\]](#)
- Mitochondria: Some studies suggest a mitochondrial localization of VPS35, where it may be involved in regulating mitochondrial dynamics.[\[3\]](#) However, this localization is not as firmly established as its endosomal and TGN residence.[\[3\]](#)

Localization in Different Cell Types

The precise subcellular distribution of VPS35 can vary depending on the cell type and its physiological state.

Table 1: Qualitative Summary of VPS35 Cellular Localization in Different Cell Types

Cell Type	Primary Localization	Other Reported Locations	Key Functions Related to Localization
Neuronal Cells	Endosomes, Trans-Golgi Network (TGN), Cell Soma, Axons, Dendrites[3][7][9][10]	Synaptic vesicles, Mitochondria	Trafficking of neurotransmitter receptors (e.g., AMPA, dopamine receptors), APP processing, synaptic plasticity.[4][6][11]
Epithelial Cells	Endosomes, TGN, Cytoplasm[12]	Lysosomes[8]	Transcytosis, maintenance of cell polarity.
Immune Cells (Microglia)	Endosomes, TGN	Not extensively detailed in search results	Regulation of inflammatory responses, trafficking of immune receptors like TREM2.[4]
Fibroblasts	Endosomes, TGN, Cytoplasm	Mitochondria[3][4]	General protein trafficking and recycling.

In neurons, a highly polarized cell type, the localization of VPS35 is critical for proper synaptic function and overall neuronal health.[1] VPS35 is found throughout the neuron, including the cell body (soma), axons, and dendrites.[3][7][10] It is enriched in endosomes and the TGN within these compartments.[7][10] This distribution is essential for the trafficking of critical neuronal proteins, including:

- Amyloid Precursor Protein (APP): VPS35-mediated retromer function is crucial for the proper trafficking and processing of APP, and its dysfunction is linked to Alzheimer's disease.[1]
- Neurotransmitter Receptors: The retromer complex is involved in the recycling of AMPA and dopamine receptors, which is vital for synaptic plasticity and neurotransmission.[4][6][11]

- Mitochondrial Proteins: Emerging evidence suggests a role for VPS35 in regulating mitochondrial dynamics and the transport of mitochondrial proteins.[\[1\]](#)

In epithelial cells, VPS35 plays a key role in maintaining cell polarity and in the process of transcytosis, the transport of molecules from one side of the cell to the other. Its localization to endosomes and the TGN is consistent with these functions.[\[7\]](#) The Human Protein Atlas shows ubiquitous cytoplasmic expression in various epithelial cell types.[\[12\]](#)

In immune cells such as microglia, VPS35 is involved in regulating inflammatory responses.[\[1\]](#) For instance, it mediates the trafficking of the TREM2 receptor, a protein implicated in Alzheimer's disease.[\[4\]](#) While its primary localization is expected to be endosomal and TGN-associated, detailed high-resolution localization studies in various immune cell subtypes are an active area of research.

In fibroblasts, which are often used as a model system for studying basic cellular processes, VPS35 is found in the cytoplasm, with prominent localization to endosomes and the TGN.[\[4\]](#) Studies using fibroblasts from Parkinson's disease patients with VPS35 mutations have revealed alterations in mitochondrial dynamics, further supporting a potential role for VPS35 at the mitochondria in these cells.[\[3\]](#)[\[9\]](#)

Experimental Protocols

Determining the subcellular localization of VPS35 relies on a combination of microscopy and biochemical techniques. Below are detailed protocols for two key experimental approaches.

Immunofluorescence Staining for VPS35

This protocol provides a general framework for visualizing VPS35 in adherent cells using immunofluorescence microscopy.

Materials:

- Adherent cells grown on glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixative: 4% Paraformaldehyde (PFA) in PBS

- Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS
- Primary Antibody: Anti-VPS35 antibody (validated for immunofluorescence)
- Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium
- Fluorescence Microscope

Procedure:

- Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluence.
- Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
- Fixation: Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the anti-VPS35 primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
- Mounting: Mount the coverslips onto glass slides using a drop of mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

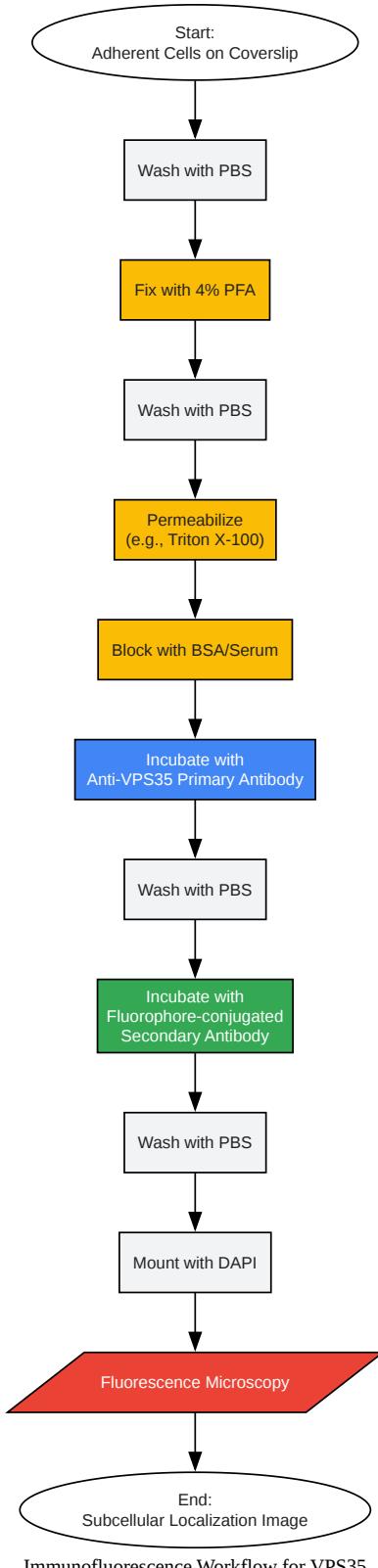
Subcellular Fractionation for VPS35 Analysis

This protocol describes a method for separating cellular components into different fractions to determine the relative abundance of VPS35 in each.

Materials:

- Cultured cells or tissue sample
- Homogenization Buffer (e.g., hypotonic buffer with protease inhibitors)
- Dounce homogenizer or syringe with a narrow-gauge needle
- Centrifuge and ultracentrifuge
- Fractionation buffers for different organelles (e.g., nuclear, mitochondrial, cytosolic)
- SDS-PAGE and Western blotting reagents
- Anti-VPS35 antibody (validated for Western blotting)
- Antibodies for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol)

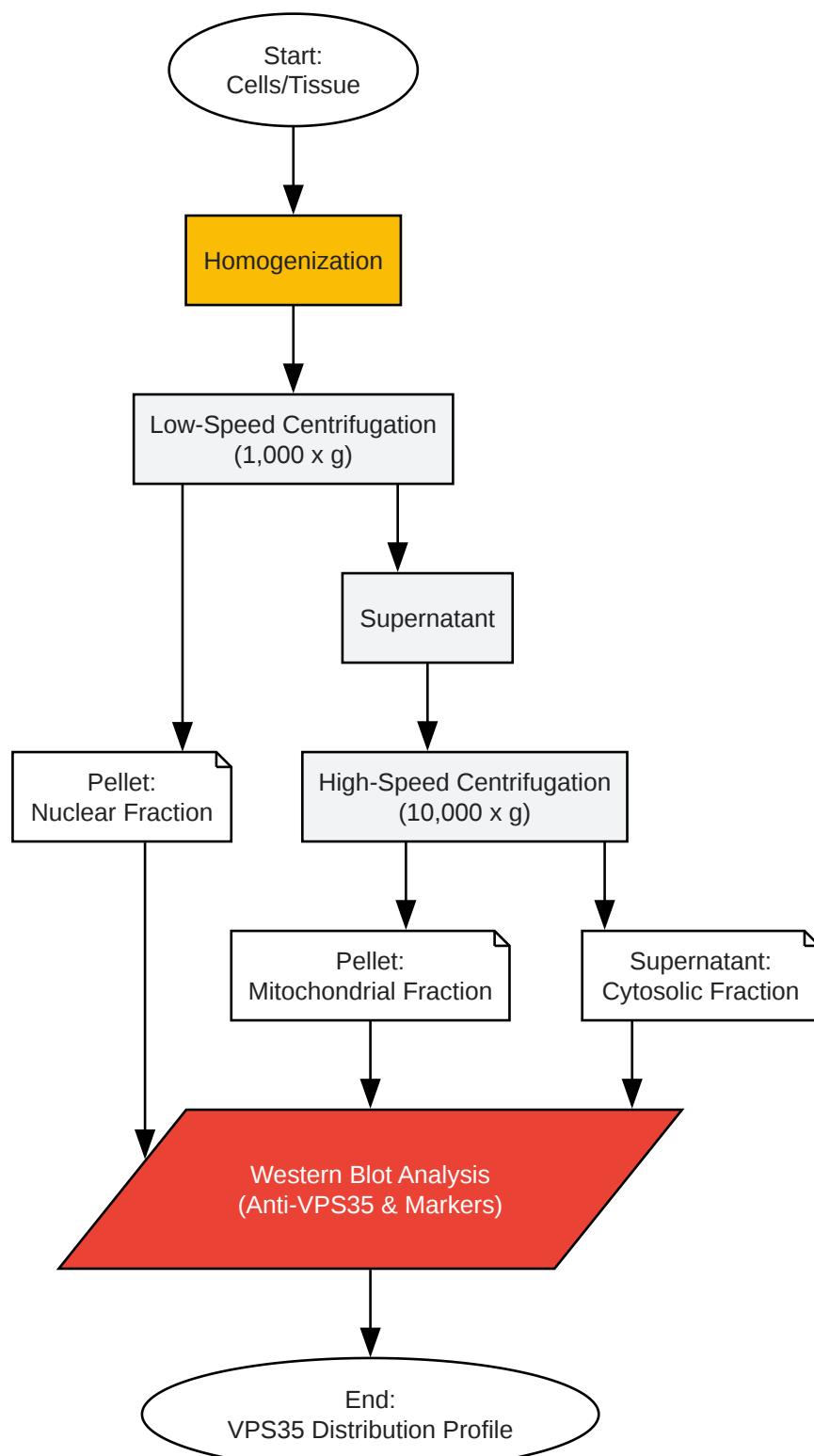
Procedure:


- **Cell Harvesting:** Harvest cells by scraping or trypsinization and wash with ice-cold PBS. For tissues, mince the tissue on ice.
- **Homogenization:** Resuspend the cell or tissue pellet in ice-cold Homogenization Buffer. Homogenize the sample using a Dounce homogenizer or by passing it through a syringe with a narrow-gauge needle until cells are adequately lysed. Monitor lysis under a microscope.
- **Nuclear Fractionation:** Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclear fraction. The supernatant contains the cytoplasm, mitochondria, and other organelles.
- **Cytosolic and Mitochondrial Fractionation:** Carefully collect the supernatant from the previous step and centrifuge it at a higher speed (e.g., 10,000-20,000 x g) for 20-30 minutes at 4°C. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
- **Microsomal Fractionation (optional):** The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing endosomes and ER).
- **Washing and Lysis of Fractions:** Wash each pellet with an appropriate buffer and then lyse the fractions to solubilize the proteins.
- **Protein Quantification:** Determine the protein concentration of each fraction using a protein assay (e.g., BCA or Bradford assay).
- **Western Blot Analysis:** Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane. Probe the membrane with the anti-VPS35 antibody to detect its presence in each fraction. To validate the purity of the fractions, probe separate blots with antibodies against organelle-specific markers.

Mandatory Visualizations

Signaling and Trafficking Pathways

Caption: VPS35 is central to the retromer complex, mediating cargo recycling.


Experimental Workflows

Immunofluorescence Workflow for VPS35

[Click to download full resolution via product page](#)

Caption: Workflow for visualizing VPS35 subcellular localization.

Subcellular Fractionation Workflow for VPS35

[Click to download full resolution via product page](#)

Caption: Workflow for biochemical analysis of VPS35 distribution.

Conclusion

The subcellular localization of VPS35 to endosomes and the TGN is a conserved feature across different cell types and is intrinsically linked to its canonical role in retromer-mediated protein trafficking. In specialized cells like neurons, its distribution throughout the cell, including axons and dendrites, highlights its importance in maintaining complex cellular functions. The potential localization of VPS35 to other organelles, such as mitochondria, suggests novel, non-canonical functions that warrant further investigation. Understanding the precise cellular address of VPS35 in various physiological and pathological contexts is crucial for developing therapeutic strategies that target the intricate trafficking pathways it governs. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further unravel the complex cellular choreography of VPS35.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. VPS35-Retromer: Multifunctional Roles in Various Biological Processes – A Focus on Neurodegenerative Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. VPS35 - Wikipedia [en.wikipedia.org]
- 5. VPS35, the core component of the retromer complex, and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomal sorting and trafficking, the retromer complex and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterizing the location and trafficking routes of the neuronal retromer and its role in amyloid precursor protein transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular - VPS35 - The Human Protein Atlas [proteinatlas.org]
- 9. VPS35 or retromer as a potential target for neurodegenerative disorders: barriers to progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of VPS35-Mediated Neurodegeneration in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VPS35 regulates cell surface recycling and signaling of dopamine receptor D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VPS35 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- To cite this document: BenchChem. [The Cellular Choreography of VPS35: A Technical Guide to its Subcellular Localization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1177675#cellular-localization-of-vps35-in-different-cell-types>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com